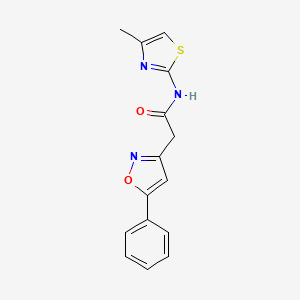

N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a heterocyclic compound that features both thiazole and isoxazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including insecticidal, anticancer, and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the thiazole and isoxazole rings followed by acetylation or amidation to introduce the acetamide group. For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists was prepared by a series of chemical reactions . These methods could potentially be adapted for the synthesis of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heteroatoms in the rings, which can influence the electronic distribution and thus the chemical reactivity of the molecule. The structural elucidation is typically performed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would be essential in confirming the structure of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the electron-withdrawing effects of the acetamide group and the electron-donating or withdrawing properties of substituents on the thiazole and isoxazole rings. These compounds can undergo various chemical reactions, including hydrolysis, oxidation, and further functionalization . The specific reactivity patterns would depend on the substituents present on the core structure of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are influenced by the molecular structure. The presence of heteroatoms and the acetamide group can affect the compound's hydrogen bonding capability and polarity . These properties are crucial for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems.

Case Studies and Biological Evaluation

While the specific compound has not been evaluated in the provided papers, related compounds have shown a range of biological activities. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides exhibited potent agonistic activity against the β3-adrenergic receptor, which is relevant for treating obesity and type 2 diabetes . Additionally, some N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated selective anticancer activity . These studies suggest that N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide could also possess significant biological activities, warranting further investigation.

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide”. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-9-21-15(16-10)17-14(19)8-12-7-13(20-18-12)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGZZGLPHDGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)